molecular formula C11H15Cl2NO B1440797 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride CAS No. 1219971-75-1

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Cat. No. B1440797
M. Wt: 248.15 g/mol
InChI Key: WXNRZVLSWSXMNC-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, also known as CMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its CAS Number is 1219961-08-6 and it has a Molecular Weight of 248.15 .


Synthesis Analysis

The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride include a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine derivatives, including compounds similar to "3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride," are synthesized for their potential use in medicinal compounds and agrochemicals. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones shows the utility of similar compounds in preparing valuable adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Material Science

  • In the realm of materials science, compounds related to "3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride" serve as building blocks for creating novel polymeric materials. For instance, the synthesis of novel thermally stable poly(ether imide ester)s from related compounds demonstrates the role of such chemicals in developing new materials with specific thermal and physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Organic Chemistry and Synthesis

  • In organic chemistry, the synthesis of pyrrolidine derivatives, including those with chloro and methoxy groups, is crucial for creating a variety of biologically active compounds and intermediates for further chemical transformations. For example, the efficient synthesis of 4-O- and C-substituted-7-azaindoles using related pyridine derivatives showcases the importance of such compounds in synthetic organic chemistry (Figueroa‐Pérez et al., 2006).

Heterocyclic Chemistry

  • Heterocyclic compounds, including pyrrolidine derivatives, are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and dyes. Studies on the synthesis and characterization of such compounds, as well as their reactivity, contribute to the development of new molecules with potential therapeutic or industrial applications. For example, research on the synthesis and reactivity of heterocyclic enaminonitriles, including pyrrolidine analogs, adds valuable knowledge to the field (Yamagata et al., 1992).

Safety And Hazards

The safety information available for 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride indicates that it may be an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRZVLSWSXMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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